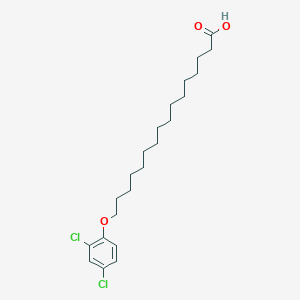

16-(2,4-Dichlorophenoxy)hexadecanoic acid

説明

製造方法

16-(2,4-ジクロロフェノキシ)ヘキサデカン酸の合成は、通常、適切な触媒の存在下でヘキサデカン酸と2,4-ジクロロフェノールを反応させることから始まります。一般的な方法の1つは、エステル化反応であり、ヘキサデカン酸を、チオニルクロリドまたはジシクロヘキシルカルボジイミド (DCC) などの脱水剤の存在下で、2,4-ジクロロフェノールと反応させます。反応は通常、還流条件下で行われ、完全な転換を確実にする。

工業的な製造方法は、収量と純度を最大限に引き出すために、より効率的な触媒プロセスと最適化された反応条件を採用することがあります。これらの方法は、多くの場合、連続フローリアクターと高度な精製技術を使用して、より大規模に化合物を製造する。

特性

CAS番号 |

799781-98-9 |

|---|---|

分子式 |

C22H34Cl2O3 |

分子量 |

417.4 g/mol |

IUPAC名 |

16-(2,4-dichlorophenoxy)hexadecanoic acid |

InChI |

InChI=1S/C22H34Cl2O3/c23-19-15-16-21(20(24)18-19)27-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)26/h15-16,18H,1-14,17H2,(H,25,26) |

InChIキー |

QAOWUAQAEMKAON-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCCCCCCCCCCCCCC(=O)O |

製品の起源 |

United States |

準備方法

The synthesis of 16-(2,4-Dichlorophenoxy)hexadecanoic acid typically involves the reaction of hexadecanoic acid with 2,4-dichlorophenol in the presence of a suitable catalyst. One common method is the esterification reaction, where hexadecanoic acid is reacted with 2,4-dichlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .

化学反応の分析

科学研究への応用

16-(2,4-ジクロロフェノキシ)ヘキサデカン酸は、いくつかの科学研究に応用されています。

化学: この化合物は、有機合成、特に他の塩素化芳香族化合物の調製における試薬として使用されます。

生物学: 除草剤としての役割や植物の成長と発達への影響など、生物系への潜在的な影響について研究されています。

医学: 薬物送達システムにおける使用や医薬品化合物の合成の前駆体としての使用など、潜在的な治療的応用を調査するための研究が進行中です。

科学的研究の応用

16-(2,4-Dichlorophenoxy)hexadecanoic acid has several scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated aromatic compounds.

Biology: It is studied for its potential effects on biological systems, including its role as a herbicide and its impact on plant growth and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

作用機序

16-(2,4-ジクロロフェノキシ)ヘキサデカン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。除草剤として、オーキシンと呼ばれる天然の植物ホルモンの作用を模倣し、植物の制御されていない成長と最終的な死につながります。この化合物は、オーキシン受容体に結合し、正常な細胞プロセスを混乱させ、異常な成長パターンを引き起こします 。

生物系では、この化合物はさまざまな酵素や受容体と相互作用し、代謝経路や細胞機能に影響を与える可能性があります。関与する正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります 。

類似化合物との比較

16-(2,4-ジクロロフェノキシ)ヘキサデカン酸は、次のような他の類似化合物と比較することができます。

2,4-ジクロロフェノキシ酢酸 (2,4-D): 構造は似ていますが、鎖長や官能基が異なる、広く使用されている除草剤。

2,4-ジクロロフェノキシ酪酸 (2,4-DB): フェノキシ基は似ていますが、炭素鎖長が異なる、別の除草剤。

2-メチル-4-クロロフェノキシ酢酸 (MCPA): 選択的除草剤として使用される、塩素原子ではなくメチル基を持つ関連化合物。

16-(2,4-ジクロロフェノキシ)ヘキサデカン酸のユニークな点は、ヘキサデカン酸と2,4-ジクロロフェノールの特性を組み合わせた特定の構造にあるため、独自の化学的および生物学的活性をもたらします 。

生物活性

16-(2,4-Dichlorophenoxy)hexadecanoic acid is a compound derived from the fatty acid hexadecanoic acid (palmitic acid) modified with a 2,4-dichlorophenoxy group. This modification may influence its biological activity, particularly in terms of its interactions with biological systems and potential therapeutic applications. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in various applications, including agriculture and medicine.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C_{22}H_{26}Cl_2O_3

- Molecular Weight : 423.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with cell membranes and potential effects on metabolic pathways. The compound may exhibit the following mechanisms:

- Membrane Disruption : Similar to other fatty acids, it may disrupt cellular membranes, leading to altered permeability and cell death.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in lipid metabolism or signal transduction pathways.

Antimicrobial Properties

Research has shown that fatty acids can possess antimicrobial properties. For instance, cis-6-hexadecenoic acid (C6H), a related compound, has demonstrated bactericidal effects against pathogens like Staphylococcus aureus through mechanisms such as membrane disruption and alteration of proton motive force . It is plausible that this compound exhibits similar properties due to its structural resemblance.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, indicate significant toxicity and adverse effects on non-target organisms. For example, exposure to 2,4-D has been shown to impair mitochondrial function and oxidative status in zebrafish . Given the structural similarities, it is essential to investigate whether this compound shares these toxicological characteristics.

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Herbicide Toxicity : A study highlighted severe poisoning cases associated with 2,4-D exposure in agricultural settings. The symptoms included multi-organ involvement and significant mortality rates . This raises concerns regarding the safety of compounds structurally related to 2,4-D.

- Fatty Acid Metabolism : Research on fatty acid metabolism indicates that compounds like hexadecanoic acid can affect metabolic pathways significantly. For instance, studies have shown that beta-oxidation processes are influenced by fatty acid chain length and saturation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 16-(2,4-Dichlorophenoxy)hexadecanoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2,4-dichlorophenol with a hexadecanoic acid derivative via nucleophilic substitution. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., conversion to acyl chloride using thionyl chloride).

- Step 2 : Reaction with 2,4-dichlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Yield Optimization : Use anhydrous conditions, stoichiometric excess of 2,4-dichlorophenol (1.2 equivalents), and inert atmosphere to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm the presence of dichlorophenoxy protons (aromatic region: δ 6.8–7.4 ppm) and alkyl chain signals (δ 0.8–2.3 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.

- FT-IR : Validate ester/ether linkages (C-O-C stretch at ~1250 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹ if protonated).

- Mass Spectrometry (HRMS) : Ensure molecular ion consistency with theoretical mass (e.g., [M-H]⁻ at m/z 433.1 for C₂₂H₃₂Cl₂O₃). Cross-reference with fragmentation patterns to confirm structural integrity .

Q. What are the critical storage and handling protocols for this compound to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Stability Note : Degradation products (e.g., free dichlorophenol) may form under prolonged storage; monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental persistence data for this compound across different studies?

- Methodological Answer :

- Controlled Degradation Studies : Compare hydrolysis rates (pH 4–9) and photolysis (UV-Vis irradiation) under standardized OECD 111/112 conditions.

- Analytical Consistency : Use isotope dilution LC-MS/MS for quantification to minimize matrix effects. Include surrogate standards (e.g., ¹³C-labeled analogs) .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., organic carbon content, temperature) affecting half-life discrepancies .

Q. What methodological considerations are essential when assessing the bioaccumulation potential of this compound in aquatic ecosystems?

- Methodological Answer :

- Partition Coefficient (Log Kow) : Determine experimentally via shake-flask method (octanol/water) to validate computational predictions.

- Trophic Transfer Studies : Use freshwater models (e.g., Daphnia magna) with stable isotope tracing to quantify biomagnification factors (BMFs).

- Metabolite Profiling : Identify hydroxylated or conjugated metabolites via high-resolution orbitrap MS to assess detoxification pathways .

Q. What experimental approaches are recommended for investigating the metabolic pathways of this compound in mammalian models?

- Methodological Answer :

- In Vitro Assays : Use hepatic microsomes (rat/human) with NADPH cofactor to screen for Phase I oxidation (CYP450-mediated).

- Isotope Labeling : Synthesize deuterated analogs (e.g., d₄-labeled alkyl chain) to track metabolite formation via LC-MS/MS .

- In Vivo Studies : Administer ¹⁴C-labeled compound to rodents; collect excreta/tissues for autoradiography and metabolite identification .

Data Contradiction Analysis Framework

Example Scenario : Conflicting reports on aquatic toxicity (LC₅₀ values vary by >10x).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。